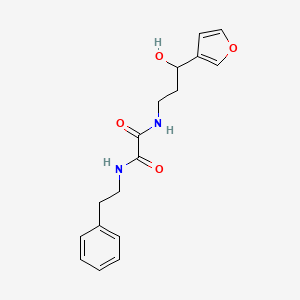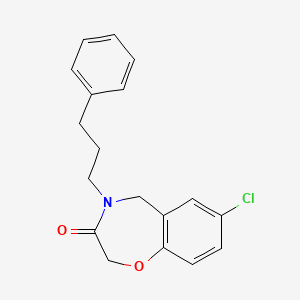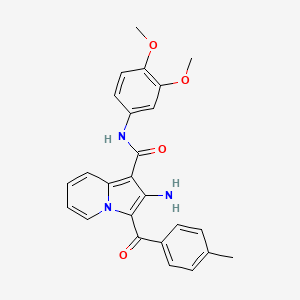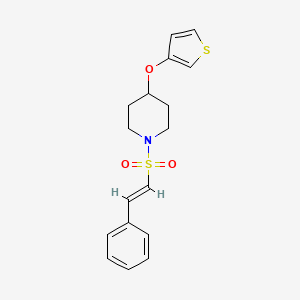
(E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(styrylsulfonyl)-4-(thiophen-3-yloxy)piperidine, commonly known as STP, is a chemical compound that has been used in scientific research for various purposes. STP belongs to the class of sulfonyl-containing compounds, which are known for their diverse biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Compounds with similar structures have shown promise in anticancer research. For instance, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives exhibiting significant in-vitro anticancer activity against human breast cancer cell lines indicate the potential for similar compounds to serve as leads in the development of new anticancer agents (Al-Said et al., 2011).
Antimicrobial Activity
Related compounds have demonstrated antimicrobial properties, suggesting applications in combating infectious diseases. For example, the synthesis and evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors, with implications for microbial inhibition (Oinuma et al., 1991).
Enzyme Inhibition
Sulfonamide derivatives have been explored for their enzyme inhibitory effects, indicating the relevance of such compounds in the design of enzyme inhibitors for therapeutic purposes. For instance, aromatic sulfonamides containing a condensed piperidine moiety have shown potential as oxidative stress-inducing anticancer agents, affecting enzymes involved in oxidative stress pathways (Madácsi et al., 2013).
Neurological Disorders
The synthesis and biological evaluation of sulfonamides and piperidine derivatives indicate their potential application in treating neurological disorders, with some compounds showing promise as inhibitors of cyclin-dependent kinases, which are relevant to neurological pathologies (Griffin et al., 2006).
properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-thiophen-3-yloxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-23(20,13-9-15-4-2-1-3-5-15)18-10-6-16(7-11-18)21-17-8-12-22-14-17/h1-5,8-9,12-14,16H,6-7,10-11H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQOFUOEIRGIAU-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)
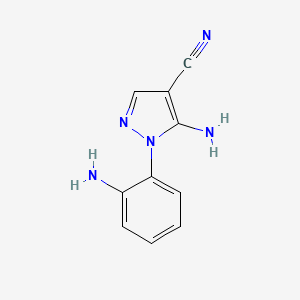

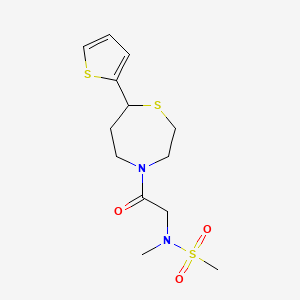
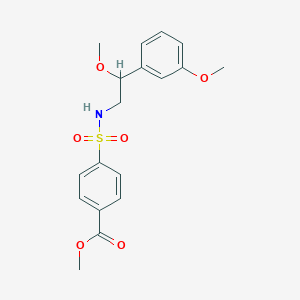

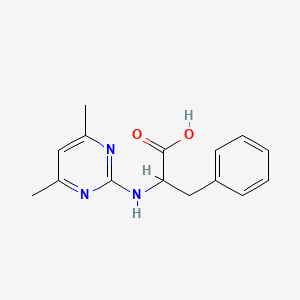
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)
![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)
